2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a thioether linkage, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Hydrazide Formation: The thioether derivative is further reacted with hydrazine to introduce the hydrazide functional group.
Condensation Reaction: Finally, the hydrazide is condensed with 4-methylbenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide undergoes several types of chemical reactions:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and suitable electrophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with nucleic acids and proteins, potentially inhibiting their function. The thioether linkage and hydrazide group may also contribute to the compound’s biological activity by forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(2-methylphenyl)methylidene]acetohydrazide
- **2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N’-[(3-methylphenyl)methylidene]acetohydrazide
- **2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(4-propoxyphenyl)methylidene]acetohydrazide
Uniqueness
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C18H18N4OS |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H18N4OS/c1-13-7-9-14(10-8-13)11-19-21-17(23)12-24-18-20-15-5-3-4-6-16(15)22(18)2/h3-11H,12H2,1-2H3,(H,21,23)/b19-11+ |
InChI Key |
HZIHURIXCQBZNL-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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